molecular formula C15H18N2O3S3 B15033688 N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B15033688
M. Wt: 370.5 g/mol
InChI Key: RDUGOGYZCNBECM-BENRWUELSA-N
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Description

N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiophene group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Functional Group Modifications:

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and thiazolidine moieties, leading to the formation of disulfides and sulfoxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry

    Coatings and Adhesives: The compound’s functional groups make it suitable for use in the formulation of coatings and adhesives with enhanced properties.

    Polymer Science: It can be used as a monomer or comonomer in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism by which N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • **N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(PHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
  • **N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Uniqueness

The uniqueness of N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE lies in its combination of functional groups and the presence of the thiophene moiety, which imparts specific electronic properties. This makes it distinct from similar compounds that may have different aromatic groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C15H18N2O3S3

Molecular Weight

370.5 g/mol

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C15H18N2O3S3/c1-2-16(7-8-18)13(19)5-6-17-14(20)12(23-15(17)21)10-11-4-3-9-22-11/h3-4,9-10,18H,2,5-8H2,1H3/b12-10-

InChI Key

RDUGOGYZCNBECM-BENRWUELSA-N

Isomeric SMILES

CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC=CS2)/SC1=S

Canonical SMILES

CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

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